tert-Butyl 4-(((6-amino-5-chloropyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
Description
This compound features a piperidine ring with a 3-hydroxy group and a tert-butyl carbamate group at the 1-position. A key structural element is the ((6-amino-5-chloropyrimidin-4-yl)amino)methyl substituent at the 4-position of the piperidine.
Properties
IUPAC Name |
tert-butyl 4-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O3/c1-15(2,3)24-14(23)21-5-4-9(10(22)7-21)6-18-13-11(16)12(17)19-8-20-13/h8-10,22H,4-7H2,1-3H3,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIDNKGRFONOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CNC2=NC=NC(=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(((6-amino-5-chloropyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate (CAS Number: 2007910-42-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as a therapeutic agent in neurodegenerative diseases. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 357.84 g/mol. Its structure includes a tert-butyl group, hydroxypiperidine moiety, and a chloropyrimidine derivative, which are essential for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Acetylcholinesterase Inhibition : The compound demonstrates significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This action may enhance cholinergic signaling, which is often impaired in neurodegenerative conditions like Alzheimer's disease .
- Neuroprotection : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta (Aβ) peptides, which are implicated in Alzheimer's pathology. It reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating neuroinflammation .
- Antioxidant Activity : The compound exhibits antioxidant properties, as evidenced by its ability to reduce oxidative stress markers in vitro. This activity is crucial for protecting neuronal integrity against oxidative damage .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Study on Neuroprotective Effects
In a recent study published in Molecules, researchers investigated the protective effects of this compound on astrocytes exposed to Aβ1-42. The results indicated that the compound significantly improved cell viability (62.98% compared to 43.78% without treatment), suggesting its potential role as a neuroprotective agent .
In Vivo Model Evaluation
Another study assessed the efficacy of this compound in an in vivo model using scopolamine-induced oxidative stress in rats. While it showed promise in reducing oxidative stress markers compared to control groups, the effects were less pronounced than those observed with standard treatments like galantamine, indicating potential areas for optimization in future research .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Hydrogen Bonding: The target compound’s 3-hydroxy and 6-amino groups enhance hydrogen-bonding capacity compared to non-polar analogs (e.g., acetyl or chlorophenyl derivatives) .
- Bioactivity: Piperazine-based analogs (e.g., ) demonstrate antimicrobial activity, suggesting the target compound’s pyrimidine-aminomethyl group may confer similar properties.
Preparation Methods
Piperidine Core Functionalization
The piperidine derivative is synthesized through a sequence involving hydroxylation, Boc protection, and aminomethylation:
-
Hydroxylation : Starting from piperidin-4-one, stereoselective reduction with sodium borohydride yields cis-3-hydroxypiperidine.
-
Boc Protection : Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) introduces the tert-butyl carbamate group at the piperidine nitrogen.
-
Aminomethylation :
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Hydroxylation | 85% | NaBH₄, MeOH, 0°C → RT, 2 h |
| Boc Protection | 92% | Boc₂O, THF, DMAP, 24 h, RT |
| Aminomethylation | 78% | HCHO, NH₄Cl, HCl, EtOH, reflux, 6 h |
Synthesis of 6-Amino-5-chloropyrimidin-4-amine
Chlorination of Hydroxypyrimidine
The pyrimidine fragment is prepared via chlorination of a hydroxyl precursor, as exemplified in CN104761505A:
-
Substrate : 6-amino-4-hydroxypyrimidin-5-ol.
-
Chlorination : Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent at reflux (110°C, 8 h).
-
Workup : Excess POCl₃ is distilled, and the product is neutralized with aqueous ammonia to pH 4–5.
Optimization Insight :
-
Solvent-Free Approach : POCl₃ alone achieves 91–93% yield without auxiliary solvents.
-
Mol Ratio : POCl₃:hydroxypyrimidine = 8–10:1 minimizes byproducts.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 91–93% |
| Purity | 98.7–99.4% (HPLC) |
| Reaction Time | 8 h |
Coupling of Piperidine and Pyrimidine Fragments
Reductive Amination Strategy
The aminomethyl group on the piperidine reacts with the pyrimidine amine via reductive amination:
-
Condensation : Mixing tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate and 6-amino-5-chloropyrimidin-4-amine in methanol with acetic acid catalyzes imine formation.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Solvent | MeOH/AcOH (9:1) |
| Temperature | RT, 12 h |
Carbodiimide-Mediated Coupling
Alternative coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
-
Activation : The pyrimidine amine is activated with EDCI/HOBt in dichloromethane.
-
Coupling : Reaction with the piperidine aminomethyl group proceeds at RT for 24 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Purity | 97% (LC-MS) |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Regioselectivity in Chlorination
The use of POCl₃ at high temperatures ensures selective chlorination at position 5 of the pyrimidine ring, avoiding over-chlorination.
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
Answer: Synthesis typically involves sequential coupling of the pyrimidine and piperidine moieties. For example, nucleophilic substitution between the 5-chloro group on the pyrimidine ring and the aminomethyl group on the piperidine scaffold can be performed under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are purified via silica gel chromatography (ethyl acetate/hexane gradients) and characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. What safety protocols are critical during synthesis and handling?
Answer: Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation. Use dry chemical extinguishers for fires (water may react with intermediates). Ensure eyewash stations and safety showers are accessible. Contaminated clothing must be removed immediately to prevent skin exposure .
Q. How is the Boc-protected piperidine moiety stabilized during synthesis?
Answer: The tert-butoxycarbonyl (Boc) group is acid-labile. Avoid strong acids (e.g., TFA) until the final deprotection step. Use mild bases (e.g., NaHCO₃) in aqueous workups to prevent premature cleavage. Stability under reflux conditions can be monitored via TLC .
Q. What analytical techniques confirm the compound’s structure?
Answer: ¹H/¹³C NMR identifies functional groups and regiochemistry (e.g., distinguishing NH and OH protons). IR spectroscopy verifies carbonyl (C=O) and amine (N-H) stretches. HRMS confirms molecular weight, while X-ray crystallography resolves ambiguous stereochemistry .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Answer: Density functional theory (DFT) calculates transition states and activation energies to predict favorable routes. For example, ICReDD combines quantum chemistry with experimental data to streamline reaction design, reducing trial-and-error. Parameters like solvent polarity and catalyst loading are optimized using computational screening .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Answer: Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. For regioisomers, NOESY identifies spatial proximity between substituents. Cross-validate with synthetic conditions: kinetic vs. thermodynamic control may favor specific isomers .
Q. What strategies improve low yields in the pyrimidine-piperidine coupling step?
Answer: Steric hindrance at the aminomethyl group can reduce efficiency. Employ coupling agents (e.g., EDCI/HOBt) or microwave-assisted synthesis to accelerate reactivity. Protecting the 3-hydroxyl group with TBS-Cl prevents side reactions. Monitor progress via LC-MS to terminate reactions at optimal conversion .
Q. How does the 3-hydroxyl group influence solubility and reactivity?
Answer: The hydroxyl group enhances aqueous solubility via hydrogen bonding but may participate in unwanted side reactions (e.g., oxidation). Protect it as a silyl ether (TBS) during synthesis. Solubility in polar aprotic solvents (e.g., DMSO) facilitates NMR analysis .
Q. What degradation pathways occur under acidic/basic conditions?
Answer: The Boc group hydrolyzes in acidic conditions (e.g., HCl/dioxane), while the 3-hydroxyl group may dehydrate under strong bases. Accelerated stability studies (40°C, 75% RH) with HPLC monitoring identify degradation products. Adjust pH during workup to minimize decomposition .
Q. How to design analogs with improved bioactivity using this scaffold?
Answer: Modify the pyrimidine ring (e.g., substituting chlorine with fluorine) or piperidine substituents (e.g., alkylation of the hydroxyl group). Use structure-activity relationship (SAR) studies guided by molecular docking to prioritize targets. Computational ADMET predictions reduce late-stage attrition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
